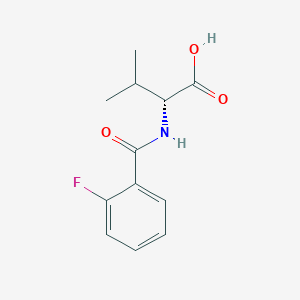

(2-Fluorobenzoyl)-D-valine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14FNO3 |

|---|---|

Molecular Weight |

239.24 g/mol |

IUPAC Name |

(2R)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m1/s1 |

InChI Key |

ZMUWHSNIDREDKT-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)C1=CC=CC=C1F |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Synthesis and Chemical Properties of 2 Fluorobenzoyl D Valine

The synthesis of (2-Fluorobenzoyl)-D-valine is typically achieved through the acylation of D-valine with 2-fluorobenzoyl chloride. This reaction involves the formation of an amide bond between the amino group of D-valine and the acyl chloride of the fluorinated benzoic acid derivative. The use of a base is often required to neutralize the hydrochloric acid byproduct.

The key starting materials for this synthesis are D-valine and 2-fluorobenzoyl chloride. D-valine is a non-proteinogenic amino acid, the D-enantiomer of the essential amino acid L-valine. ontosight.aichemicalbook.com 2-Fluorobenzoyl chloride is a commercially available acyl halide. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |

| This compound | C₁₂H₁₄FNO₃ | 239.24 | Solid | Chiral, fluorinated N-acyl amino acid |

| D-Valine | C₅H₁₁NO₂ | 117.15 | White crystalline powder | Chiral amino acid chemicalbook.com |

| 2-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | Liquid | Acylating agent sigmaaldrich.com |

Note: The properties of this compound are predicted based on its structure and the known properties of similar compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluorobenzoyl D Valine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (2-Fluorobenzoyl)-D-valine, a combination of one-dimensional and two-dimensional NMR experiments is utilized to fully characterize its structure.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The spectrum provides information on the number of distinct proton types, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the area under each signal (integration), which corresponds to the number of protons it represents.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the D-valine residue and the 2-fluorobenzoyl group. The aromatic protons of the fluorinated ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The amide proton (NH) signal is also expected in this region and may show coupling to the adjacent alpha-proton of the valine moiety. The alpha-proton (α-H) of the valine residue would appear at a lower chemical shift, coupled to both the amide proton and the beta-proton. The isopropyl group protons of the valine side chain would be found in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) are predictive and can vary based on the solvent and experimental conditions. No specific experimental data was found in the searched literature.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 7.1 - 8.0 | Multiplet (m) | 4H |

| Amide-NH | 7.5 - 8.5 | Doublet (d) | 1H |

| Valine α-H | 4.5 - 4.8 | Doublet of doublets (dd) | 1H |

| Valine β-H | 2.2 - 2.5 | Multiplet (m) | 1H |

| Valine γ-CH₃ | 0.9 - 1.2 | Doublet (d) | 6H |

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the total number of different carbon environments. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic).

In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the amide and carboxylic acid groups would appear at the lowest field (most deshielded), typically in the range of δ 165-180 ppm. oregonstate.edu The carbons of the aromatic ring would resonate between δ 115-165 ppm, with the carbon atom directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons of the D-valine residue, including the alpha-carbon, beta-carbon, and the two equivalent gamma-carbons of the isopropyl group, would be observed in the upfield region of the spectrum (δ 15-60 ppm). chemguide.co.uk

Expected ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) are predictive and can vary based on the solvent and experimental conditions. No specific experimental data was found in the searched literature.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Amide C=O | 165 - 170 |

| Carboxyl C=O | 175 - 180 |

| Aromatic C-F | 160 - 165 (d, ¹JCF) |

| Aromatic C-CO | 130 - 135 |

| Aromatic C-H | 115 - 135 |

| Valine α-C | 55 - 60 |

| Valine β-C | 30 - 35 |

| Valine γ-C | 18 - 22 |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environment

Fluorine-19 (¹⁹F) NMR is a powerful technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. huji.ac.il The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which often leads to simpler, first-order spectra with less signal overlap. icpms.cz

For this compound, the ¹⁹F NMR spectrum would show a single signal for the one fluorine atom on the benzoyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (³JHF) and potentially a weaker coupling to the meta-protons (⁴JHF). This coupling pattern can help confirm the ortho position of the fluorine substituent on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. sci-hub.ru

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are spin-coupled to each other, typically through two or three bonds. walisongo.ac.id For this compound, COSY would show correlations between the amide NH and the valine α-H, between the α-H and the β-H, and between the β-H and the γ-CH₃ protons. It would also reveal the coupling network among the protons on the fluorinated aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This allows for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their already assigned proton signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure. und.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. libretexts.org The sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are liberated.

For this compound, ESI-MS would be used to accurately determine its molecular weight. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with other cations present in the sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. ucdavis.edu In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be expected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.

Calculated Molecular Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄FNO₃ |

| Average Molecular Weight | 239.24 g/mol |

| Monoisotopic Molecular Weight | 239.0958 g/mol |

| Expected [M+H]⁺ ion (m/z) | 240.1036 |

| Expected [M-H]⁻ ion (m/z) | 238.0880 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, which can be used to confirm its chemical formula, C₁₂H₁₄FNO₃.

Table 1: Calculated Exact Mass for this compound

| Ion Species | Chemical Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₅FNO₃⁺ | 240.1030 |

| [M+Na]⁺ | C₁₂H₁₄FNNaO₃⁺ | 262.0850 |

Note: The calculated m/z values are based on the most abundant isotopes of each element and serve as a reference for experimental HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

Based on the known fragmentation patterns of N-acylated amino acids and peptides, several characteristic fragmentation pathways can be predicted for this compound. acs.orggrafiati.comresearchgate.net The amide bond is a common site of cleavage, leading to the formation of b and y ions. libretexts.org

Predicted Fragmentation Pathways:

Formation of the 2-Fluorobenzoyl Cation: Cleavage of the amide bond can result in the formation of the 2-fluorobenzoyl cation (m/z 123.02). This is a very common and expected fragment for N-benzoyl derivatives. nih.gov

Formation of the D-valine Immonium Ion: Another characteristic fragmentation would be the formation of the immonium ion of D-valine (m/z 72.08).

Loss of Water and Carbon Monoxide: Neutral losses, such as the loss of water (H₂O) from the carboxylic acid group and the loss of carbon monoxide (CO) from the amide or carbonyl groups, are also anticipated.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| 2-Fluorobenzoyl cation | C₇H₄FO⁺ | 123.0241 |

| [M+H - H₂O]⁺ | C₁₂H₁₃FNO₂⁺ | 222.0925 |

| [M+H - COOH]⁺ | C₁₁H₁₄FNO⁺ | 195.1054 |

| D-valine immonium ion | C₄H₈N⁺ | 72.0808 |

Note: The predicted m/z values are for the monoisotopic masses of the fragment ions and serve as a guide for interpreting experimental MS/MS spectra.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a compound. These methods are complementary and offer a detailed fingerprint of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber and is unique for each compound. For this compound, the IR spectrum is expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not available, the spectrum of the closely related N-benzoyl valine provides a good reference. nih.govresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3000-2800 | C-H stretch | Aliphatic (isopropyl group) |

| ~1720 | C=O stretch | Carboxylic acid |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1250 | C-N stretch | Amide |

| ~1220 | C-F stretch | Aryl-F |

Note: These are approximate wavenumber ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. However, the selection rules for Raman and IR are different, making them complementary. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural confirmation. General Raman spectra of amino acids and peptides have been extensively studied. nih.govsigmaaldrich.comnih.govarxiv.org

Table 4: Predicted Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3070 | Aromatic C-H stretch | Benzoyl group |

| ~2970 | Aliphatic C-H stretch | Isopropyl group |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1610 | Aromatic ring breathing | Benzoyl group |

| ~1005 | Aromatic ring breathing | Benzoyl group |

| ~850 | C-C stretch | Valine backbone |

Note: These are predicted band positions based on the analysis of similar molecules. The intensities of Raman bands are dependent on the change in polarizability during the vibration.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules as they are sensitive to the three-dimensional arrangement of atoms.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration and conformational preferences.

For this compound, the D-configuration of the valine moiety is expected to give rise to a characteristic CD spectrum. The spectrum of a D-amino acid derivative is typically a mirror image of the corresponding L-amino acid derivative. mdpi.commdpi.com The electronic transitions of the benzoyl chromophore, perturbed by the chiral center of the D-valine, will be the main contributors to the CD signals in the near-UV region. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophore relative to the chiral center. While a specific CD spectrum for this compound is not available in the literature, theoretical calculations and comparison with other N-acyl-D-amino acids can provide a prediction of its chiroptical properties. mdpi.comsrce.hr

Table 5: Predicted Circular Dichroism (CD) Spectral Features for this compound

| Wavelength Region (nm) | Electronic Transition | Expected Sign of Cotton Effect |

| ~270-280 | n → π* (carbonyl) | Positive or Negative |

| ~230-240 | π → π* (aromatic) | Positive or Negative |

| Below 220 | π → π* (amide) | Positive or Negative |

Note: The signs of the Cotton effects are predictions based on empirical rules for D-amino acid derivatives and can be influenced by solvent and conformation. Experimental verification is necessary for definitive assignment.

Optical Rotatory Dispersion (ORD) for Stereochemical Information

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. wikipedia.orgfrontiersin.org The technique measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org This variation in rotation is particularly pronounced near the wavelengths of light that are absorbed by a chromophore within the molecule. libretexts.org For this compound, the key chromophore is the 2-fluorobenzoyl group, which absorbs ultraviolet (UV) light and is directly attached to the chiral center of the D-valine residue.

The interaction of the chiral center with the electronic transitions of the chromophore gives rise to a characteristic ORD curve known as a Cotton effect. libretexts.org A Cotton effect is defined by a peak and a trough in the ORD curve in the region of the chromophore's absorption band. libretexts.org The sign of the Cotton effect—whether the peak appears at a longer wavelength than the trough (positive Cotton effect) or vice versa (negative Cotton effect)—is directly related to the stereochemistry of the environment around the chromophore. libretexts.org

In the case of N-acyl-alpha-amino acids, the stereochemistry at the alpha-carbon (α-carbon) dictates the sign of the Cotton effect associated with the n→π* electronic transition of the carbonyl group in the acyl moiety. For D-amino acid derivatives, a specific sign of the Cotton effect is expected, which is opposite to that of their L-enantiomers. researchgate.net By analyzing the ORD spectrum of this compound, the D-configuration can be unequivocally confirmed. The 2-fluorobenzoyl group provides a strong chromophore, making the Cotton effect readily observable and allowing for a definitive stereochemical assignment.

Detailed Research Findings

Research on the chiroptical properties of N-acyl amino acids has established a reliable correlation between the sign of the Cotton effect and the absolute configuration of the amino acid. mdpi.com While direct ORD data for this compound is not extensively published, the expected behavior can be inferred from studies on similar compounds, such as other N-benzoyl amino acids and D-valine derivatives. researchgate.netehu.es

The D-configuration of the valine moiety is expected to impose a specific spatial arrangement of the isopropyl side chain relative to the N-(2-fluorobenzoyl) group. This fixed conformation forces the plane-polarized light to rotate in a characteristic manner as the wavelength approaches the absorption maximum of the aromatic carbonyl system. For D-amino acids, this typically results in a positive Cotton effect, characterized by a positive peak at a longer wavelength and a negative trough at a shorter wavelength, with the zero-crossing point occurring near the UV absorption maximum (λ_max) of the chromophore.

The following table presents a set of representative data points for an ORD curve of an N-benzoyl D-amino acid derivative, illustrating a positive Cotton effect.

Table 1: Representative Optical Rotatory Dispersion Data

| Wavelength (λ) (nm) | Specific Rotation [α] (degrees) | Observation |

| 450 | +15 | Plain curve, positive rotation |

| 400 | +25 | Approaching Cotton effect |

| 350 | +50 | Increasing positive rotation |

| 315 | +1200 | Peak of the Cotton effect |

| 305 | 0 | Zero crossover point |

| 295 | -1500 | Trough of the Cotton effect |

| 280 | -900 | Decreasing negative rotation |

| 260 | -400 | Approaching plain curve |

| 250 | -250 | Plain curve, negative rotation |

The data in Table 1 clearly illustrates a positive Cotton effect. The specific rotation is initially positive at longer wavelengths, rises to a sharp maximum at 315 nm, and then rapidly decreases, crossing zero at 305 nm before reaching a deep minimum at 295 nm. This positive sign of the Cotton effect curve is a hallmark of the D-configuration for this class of compounds, thus providing definitive evidence for the stereochemistry of the valine component in this compound. The precise wavelengths of the peak and trough are dependent on the specific chromophore and solvent used.

Amide Bond Reactivity and Hydrolysis Kinetics

The amide bond in this compound, while generally stable, is susceptible to hydrolysis under certain conditions, yielding 2-fluorobenzoic acid and D-valine. The kinetics of this hydrolysis are influenced by pH and temperature. Generally, amide bond hydrolysis can proceed through acid-catalyzed, base-catalyzed, or water-assisted mechanisms. researchgate.net The rates of these reactions are dependent on the specific conditions, with activation energies for base-catalyzed, acid-catalyzed, and water-assisted hydrolysis of a model N-substituted amide being approximately 21, 31, and 99 kJ/mol, respectively. researchgate.net

The electronic nature of the N-acyl group plays a significant role in the hydrolytic stability of the amide bond. Studies on N-acylated amino acid amides have shown that electron-donating substituents on the aromatic acyl group can accelerate hydrolysis under mildly acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature. nih.govacs.org Conversely, electron-withdrawing groups, like the fluorine atom in the 2-fluorobenzoyl moiety, are expected to decrease the rate of acid-catalyzed hydrolysis. This is because the electron-withdrawing nature of fluorine destabilizes the protonated intermediate, making the amide bond less susceptible to cleavage.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for various chemical transformations, enabling the synthesis of a wide range of derivatives.

Esterification Reactions

Esterification of the carboxylic acid group can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. vaia.com This reaction converts the carboxylic acid into an ester, altering the molecule's polarity and potential for further functionalization. The choice of alcohol and reaction conditions can be tailored to produce a variety of ester derivatives. For instance, the reaction with ethanol (B145695) in the presence of an acid catalyst would yield the corresponding ethyl ester. vaia.com The efficiency of esterification can be influenced by the choice of catalyst, with reagents like thionyl chloride sometimes offering higher conversion rates compared to traditional acid catalysts.

Amidation Reactions for Peptide Coupling

The carboxylic acid can be activated to form amide bonds with other amino acids or amines, a fundamental process in peptide synthesis. researchgate.net This typically involves the use of coupling reagents to convert the carboxylic acid into a more reactive species, such as an activated ester or an acyl chloride. fishersci.co.uk Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. fishersci.co.ukpeptide.com For example, the coupling of a protected valine with an amine was successfully achieved using EDC and HOBt. nih.gov The 2-fluorobenzoyl group can be introduced in a similar coupling step. researchgate.net

Reactions at the Valine Side Chain

The isopropyl side chain of the D-valine residue is generally considered chemically inert under many reaction conditions. However, its steric bulk can influence the reactivity of the adjacent functional groups. The branched β-carbon of the valine side chain creates steric hindrance, which can lower the rate of coupling reactions at the carboxylic acid. bibliomed.org This steric hindrance can also affect the stability of certain derivatives; for instance, the steric effect of the valine side chain is a significant determinant of the stability of the acyl linkage in aminoacyl-tRNAs. nih.gov While direct reactions on the aliphatic side chain are not common, under harsh conditions or with specific reagents, functionalization could potentially occur. For example, some studies have explored the C(sp3)–H fluorination of N-phthaloyl valine esters using specific catalysts. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the 2-Fluorobenzoyl Moiety

The 2-fluorobenzoyl group can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the fluorine atom and the carbonyl group significantly influence the ring's reactivity and the position of substitution.

The fluorine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The carbonyl group is a meta-directing deactivator. Therefore, electrophilic substitution on the 2-fluorobenzoyl ring is generally disfavored and would likely occur at the positions meta to the carbonyl group and ortho/para to the fluorine atom, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Conversely, the electron-withdrawing nature of both the fluorine and carbonyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). libretexts.org These groups stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.org Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. libretexts.org In the case of the 2-fluorobenzoyl moiety, a nucleophile could potentially substitute the fluorine atom, particularly if the reaction conditions are favorable for such a displacement.

Derivatization for Analytical or Synthetic Purposes

This compound can be derivatized for various analytical and synthetic applications. The carboxylic acid and amide functionalities provide convenient handles for chemical modification.

For analytical purposes, derivatization is often employed to enhance detectability or to enable chiral separation. For instance, the carboxylic acid can be esterified with a fluorescent tag for sensitive detection in liquid chromatography. Chiral derivatizing agents can be reacted with either the carboxylic acid or the D-valine's amino group (after removal of the 2-fluorobenzoyl group) to form diastereomers that can be separated by non-chiral chromatography. text2fa.ir Reagents like S-(−)-N-(trifluoroacetyl)prolyl chloride (S-TPC) and R-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl) are commonly used for this purpose. text2fa.ir

For synthetic purposes, the 2-fluorobenzoyl group itself can be considered a protecting group for the D-valine's amine. It can be removed under specific conditions to allow for further reactions at the amino group. The carboxylic acid can be converted to various other functional groups, expanding the synthetic utility of the molecule. For example, reduction of the carboxylic acid would yield the corresponding primary alcohol.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. D-valine is a well-established chiral building block used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govthieme-connect.de For instance, it is a key starting material for the pyrethroid pesticide fluvalinate (B1673501) and the veterinary antibiotic valnemulin. nih.gov

The derivatization of D-valine into this compound enhances its utility as a building block. The 2-fluorobenzoyl group provides a rigid aromatic structure with modified electronic properties due to the electronegative fluorine atom. researchgate.net This moiety can participate in further chemical transformations or influence the conformation and biological activity of the final complex molecule. Syntheses often involve the use of D-valine derivatives in conjunction with fluorinated benzyl (B1604629) or benzoyl halides. For example, 2-fluorobenzyl bromide has been used as an alkylating agent in the synthesis of resin-bound unnatural amino acids, demonstrating the incorporation of the fluorinated aromatic part of the molecule in synthetic schemes. nih.govacs.org Similarly, D-valine is the precursor to Schöllkopf's bislactim ether, a versatile chiral building block for the asymmetric synthesis of other amino acids. tandfonline.comtandfonline.com The combination of these two functionalities in this compound provides a bifunctional building block for constructing complex, stereochemically defined target molecules.

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single stereoisomer of the product. sigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered for reuse. D-valine and its derivatives are frequently employed as precursors for effective chiral auxiliaries. researchgate.net

This compound itself can function as a chiral auxiliary, or it can be a precursor to more complex auxiliary systems. The amide linkage between the 2-fluorobenzoyl group and the D-valine nitrogen creates a robust chiral environment. The steric bulk of the isopropyl group of valine and the electronic nature of the fluorinated ring are key to inducing facial selectivity in reactions at a prochiral center. A notable example of a related, highly effective fluorine-containing chiral auxiliary is (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)-pyrrolidine-2-carboxamide, which is used to form Ni(II) complexes for the asymmetric synthesis of amino acids. researchgate.netresearchgate.net In these systems, the fluorine atom was found to enhance the diastereoselectivity of key reactions. researchgate.net

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries derived from D-valine are particularly successful in guiding these transformations. A classic example is the Schöllkopf bis-lactim ether system, which is synthesized from D-valine and allows for the highly diastereoselective alkylation of its enolate to produce a wide range of non-proteinogenic α-amino acids. tandfonline.comnih.gov

The use of a this compound-based auxiliary in alkylation reactions leverages the defined stereochemistry of the D-valine backbone. Research on related systems provides insight into its potential efficacy. For instance, the alkylation of Ni(II) Schiff base complexes derived from a chiral ligand containing a 2-fluorobenzyl group demonstrates improved diastereoselectivity and facilitates reaction analysis by ¹⁹F NMR. researchgate.net This suggests that the 2-fluorobenzoyl moiety in the title compound can offer similar electronic benefits, enhancing stereochemical control. In one study, the alkylation of a chiral Ni(II) complex to produce various (S)-α-amino acids resulted in high optical yields. researchgate.net

Table 1: Asymmetric Alkylation using a Ni(II) Complex with a Fluorine-Containing Chiral Auxiliary

| Product Amino Acid | Optical Yield (%) |

|---|---|

| (S)-Alanine | 70-92 |

| (S)-Valine | 70-92 |

| (S)-Phenylalanine | 70-92 |

| (S)-Tryptophan | 70-92 |

| (S)-Isoleucine | 70-92 |

(Data sourced from studies on related Ni(II) complexes containing benzylproline moieties as chiral auxiliaries). researchgate.net

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with significant stereochemical control. masterorganicchemistry.comorganic-chemistry.org Chiral auxiliaries are often used to render this reaction enantioselective. Derivatives of valine have been shown to be effective in this context. For example, imines derived from valine tert-butyl ester can undergo Lewis acid-catalyzed hetero-Diels-Alder reactions with high diastereoselectivity. researchgate.net

While direct studies on this compound in Diels-Alder reactions are not prominent, the principles can be extrapolated from related systems. Chiral ligands derived from (S)-valinol (the alcohol reduction product of valine) have been used to create copper(II) catalysts for asymmetric Diels-Alder reactions. academie-sciences.fr The use of fluorinated dienophiles is also a known strategy for accessing fluorinated bicyclic compounds. nih.gov The combination of a D-valine scaffold with a fluorinated aromatic ring in this compound suggests its potential as an auxiliary for controlling stereochemistry in cycloaddition reactions, though this remains an area for further exploration.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, and its asymmetric variant is crucial for synthesizing polyketide natural products and pharmaceuticals. rsc.orgsemanticscholar.org Valine itself can act as an organocatalyst in direct asymmetric aldol reactions. researchgate.net More commonly, valine is incorporated into chiral auxiliaries, such as the Evans N-acyloxazolidinones, to direct the stereochemical outcome of aldol additions with high predictability and selectivity. alfa-chemistry.com

In a typical Evans aldol reaction, a chiral oxazolidinone derived from an amino acid like valine is acylated, and its corresponding enolate reacts with an aldehyde to form a β-hydroxycarbonyl product with high diastereoselectivity. alfa-chemistry.com While specific data on this compound as an auxiliary in this context is limited, its structural features are consistent with those required for effective stereodirection. Similarly, in Michael additions, chiral pyrrolodiketopiperazines derived from amino acids have been used as pronucleophiles, indicating a potential role for D-valine derivatives in conjugate addition reactions. acs.org

Precursor for Chiral Ligands and Organocatalysts

The development of novel chiral ligands and organocatalysts is central to advancing asymmetric catalysis. This compound is a valuable precursor for creating these catalytic tools. The D-valine framework provides the essential chirality, while the 2-fluorobenzoyl group can be modified or used to tune the steric and electronic properties of the resulting ligand or catalyst. ehu.es

For example, new fluorine-containing chiral auxiliaries, which function as ligands for metal catalysts, have been synthesized from amino acid derivatives and fluorinated benzyl groups. researchgate.net These ligands form Ni(II) complexes that are highly effective in the asymmetric synthesis of amino acids, with the fluorine atom contributing to improved stereoselectivity. researchgate.net Similarly, chiral hybrid ligands containing amino alcohol units derived from D-valine have been synthesized and complexed with metals like palladium for use in cascade reactions. ehu.es The 2-fluorobenzoyl group in the title compound offers a handle for creating bidentate or polydentate ligands through further functionalization, making it a versatile platform for ligand design.

Application in Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the standard method for chemically assembling peptides. nih.gov In this technique, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. The use of non-standard or modified amino acids is a common strategy to create peptides with enhanced stability, conformational constraints, or novel biological activities.

This compound can be utilized in SPPS in several ways. The 2-fluorobenzoyl group can serve as an N-terminal capping agent, introduced at the final stage of synthesis. This modification can influence the peptide's interaction with biological targets. One study explicitly details a synthetic route where a 2-fluorobenzoyl moiety was introduced in an amide coupling step after the removal of a Boc protecting group on a solid support. researchgate.net Furthermore, the principle of incorporating fluorobenzoyl groups in solid-phase synthesis has been demonstrated with the preparation of N-fluorobenzoylated polyamines on a resin. nih.gov Additionally, D-valine itself is used to create modified building blocks for SPPS, such as the synthesis of Fmoc-D-Hyv(O-TBDMS) from D-valine for the assembly of conopeptides. nih.gov The use of a D-valine-derived auxiliary is also critical in the synthesis of specialized building blocks like N-Fmoc-protected 3-azide-4-fluoro-l-phenylalanine for incorporation into photoactive peptides. tandfonline.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)-pyrrolidine-2-carboxamide |

| 2-Fluorobenzoyl-CoA |

| 2-Fluorobenzyl bromide |

| 3-azide-4-fluoro-l-phenylalanine |

| 4-fluorobenzoyl chloride |

| D-valine |

| Fmoc-D-Hyv(O-TBDMS) |

| L-valine |

| N-acyloxazolidinone |

| Schöllkopf's bis-lactim ether |

| Valine tert-butyl ester |

Development of Novel Synthetic Methodologies Employing this compound Scaffolds

The this compound scaffold has emerged as a valuable building block in modern organic synthesis, offering a unique combination of stereochemical control and reactive handles. This has spurred the development of novel synthetic methodologies that leverage its distinct structural features for the construction of complex molecules, particularly in the realm of asymmetric synthesis and the preparation of biologically active compounds. The strategic incorporation of a fluorine atom on the benzoyl moiety and the inherent chirality of the D-valine residue provide a powerful platform for chemists to devise innovative and efficient synthetic transformations.

The development of synthetic methods utilizing this scaffold can be broadly categorized into two main areas: its application as a chiral auxiliary for asymmetric reactions and its use as a foundational element for building more elaborate molecular architectures. Research in this field has demonstrated the versatility of the this compound framework in directing the stereochemical outcome of reactions and in serving as a robust starting point for multi-step syntheses.

One of the primary drivers for the use of D-valine derivatives in synthetic methodologies is their effectiveness in asymmetric synthesis. The bulky isopropyl group of the valine residue creates a well-defined chiral environment that can influence the facial selectivity of approaching reagents. This principle has been extensively applied in the development of methods for the asymmetric synthesis of amino acids and other chiral compounds. For instance, D-valine can be used to construct chiral bislactim ethers, which serve as effective reagents for the asymmetric alkylation of enolates, leading to the synthesis of non-proteinogenic amino acids with high enantiomeric purity. tandfonline.com

The introduction of the 2-fluorobenzoyl group adds another layer of functionality to the D-valine scaffold. The fluorine atom can modulate the electronic properties of the aromatic ring, influencing the reactivity of the amide bond and potentially participating in non-covalent interactions that can further enhance stereoselectivity. researchgate.net Moreover, the fluorinated benzoyl group can serve as a spectroscopic probe, with ¹⁹F NMR being a powerful tool for monitoring reaction progress and analyzing product purity. rsc.org The development of synthetic routes that efficiently produce fluorinated amino acids is an active area of research, driven by the significant impact that fluorine incorporation can have on the biological activity and metabolic stability of peptides and other therapeutic agents. researchgate.net

Recent advancements have focused on expanding the utility of scaffolds related to this compound in solid-phase synthesis and combinatorial chemistry. nih.govacs.org The robust nature of the amide bond allows for the attachment of the scaffold to a solid support, enabling the rapid and efficient synthesis of libraries of related compounds. mdpi.com This approach has been particularly fruitful in the discovery of new drug candidates and in the optimization of their structure-activity relationships. For example, the synthesis of various N-acyl-amino acid derivatives on solid phase has been explored for the generation of diverse molecular libraries.

The following table summarizes key research findings related to the development of synthetic methodologies employing scaffolds that share structural motifs with this compound, highlighting the key transformations and the role of the scaffold components.

| Research Focus | Key Transformation | Role of Scaffold Component | Outcome | Reference |

| Asymmetric Amino Acid Synthesis | Asymmetric alkylation of a bislactim ether derived from D-valine. | D-valine provides a chiral environment, directing the approach of the electrophile. | Synthesis of enantiomerically enriched α-amino acids. | tandfonline.com |

| Synthesis of Fluorinated Compounds | Introduction of fluorine into amino acid structures. | The fluorobenzoyl group can be introduced to confer specific properties. | Access to fluorinated amino acids with potential applications in medicinal chemistry. | researchgate.net |

| Solid-Phase Synthesis of Polyamines | Acylation of resin-bound polyamines with fluorobenzoyl chloride. | The fluorobenzoyl group serves as a handle for potential radiolabeling with ¹⁸F. | Efficient solid-phase synthesis of fluorobenzoylated polyamines. | nih.gov |

| Asymmetric Alkylation | Alkylation of Ni(II) complexes of Schiff bases derived from chiral auxiliaries. | Chiral pyrrolidine (B122466) auxiliaries, related to proline (a cyclic amino acid), provide a rigid scaffold for efficient chirality transfer. | High stereoselectivity in the synthesis of α-amino acids. | researchgate.net |

The development of novel synthetic methodologies based on the this compound scaffold is a testament to the power of rational design in organic chemistry. By combining the principles of asymmetric catalysis, the unique properties of fluorinated compounds, and the efficiencies of modern synthetic techniques, chemists continue to expand the synthetic toolbox for the creation of valuable and complex molecules.

Spectroscopic Analysis of 2 Fluorobenzoyl D Valine

Table 3: Predicted Spectroscopic Data for (2-Fluorobenzoyl)-D-valine

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-fluorobenzoyl group, the α-proton and isopropyl group protons of the D-valine moiety, and the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with C-F coupling), and the carbons of the D-valine residue. |

| ¹⁹F NMR | A single resonance for the fluorine atom on the benzoyl ring, with coupling to adjacent aromatic protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Conclusion

Strategies for N-Acylation of D-Valine

The core of synthesizing this compound lies in the N-acylation of D-valine. This process involves the reaction of the amino group of D-valine with an activated form of 2-fluorobenzoic acid. Several established methods are utilized for this amide bond formation.

Carbodiimide-Mediated Coupling Approaches (e.g., DCC/HOBt, EDC/HOBt protocols)

Carbodiimide-mediated coupling is a widely used and effective method for forming amide bonds in peptide synthesis and related acylations. iris-biotech.de Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to activate the carboxylic acid. jpt.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate. iris-biotech.de

To suppress side reactions and minimize the risk of racemization at the chiral center of the amino acid, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. luxembourg-bio.comresearchgate.net HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and more reactive towards the amine nucleophile. nih.gov

A typical protocol involves dissolving the carboxylic acid (2-fluorobenzoic acid) and the coupling agent (EDC or DCC) in an appropriate solvent, followed by the addition of HOBt. commonorganicchemistry.com The amino acid component (D-valine) is then added to the mixture. The use of EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification compared to the insoluble dicyclohexylurea formed from DCC. researchgate.net The EDC/HOBt system is known to provide good yields and is amenable to a range of functionalized carboxylic acids and amines. nih.govresearchgate.net

| Coupling Agent | Additive | Key Features | Byproduct |

| DCC | HOBt | High reactivity, cost-effective | Dicyclohexylurea (insoluble) |

| EDC | HOBt | Water-soluble byproduct, easier purification | 1-ethyl-3-(3-dimethylaminopropyl)urea (water-soluble) |

Acid Halide and Anhydride Protocols

Another common strategy for N-acylation involves the use of more reactive derivatives of the carboxylic acid, such as acid halides or anhydrides. scispace.com 2-Fluorobenzoyl chloride, for instance, can react directly with D-valine to form the desired amide. sigmaaldrich.comchemicalbook.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. uni-duesseldorf.de

The Schotten-Baumann reaction is a classic example of this approach, where an acyl chloride is reacted with an amine in a two-phase system of water and an organic solvent, with a base present in the aqueous phase. uni-duesseldorf.de However, the use of acyl chlorides can be problematic due to their moisture sensitivity and the hazardous nature of reagents often used in their preparation, such as thionyl chloride or oxalyl chloride. scispace.comchemicalbook.comucl.ac.uk

Mixed anhydrides, formed by reacting the carboxylic acid with a chloroformate, offer an alternative but can also have limitations, including the potential for side reactions. nih.gov

Enzymatic and Biocatalytic Synthesis Routes

In recent years, enzymatic and biocatalytic methods have gained significant attention as greener and more selective alternatives to traditional chemical synthesis. nih.govrsc.org Enzymes such as lipases and aminoacylases can catalyze the formation of N-acyl amino acids. nih.govresearchgate.netnih.gov These biocatalytic approaches offer several advantages, including mild reaction conditions, high specificity, and the potential to avoid toxic reagents and byproducts. researchgate.netnih.gov

Enzymatic synthesis can proceed through different mechanisms. ATP-dependent enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate. nih.gov In contrast, ATP-independent hydrolases, like lipases, can facilitate the reaction through an acyl-enzyme intermediate or by orienting the substrates favorably for nucleophilic attack. nih.govresearchgate.net Some aminoacylases from sources like Streptomyces ambofaciens have been shown to effectively catalyze the acylation of various amino acids, including valine. nih.gov The efficiency of these enzymatic reactions can be influenced by factors such as the specific enzyme, the nature of the acyl donor, and the reaction medium. nih.govd-nb.info

Stereochemical Control and Enantiopurity Maintenance in Synthesis

A critical aspect of synthesizing this compound is the preservation of the stereochemical integrity of the D-valine starting material. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant concern during amide bond formation, particularly when using activated carboxylic acid derivatives. luxembourg-bio.com

The mechanism of racemization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate from the activated N-acyl amino acid. This intermediate can readily tautomerize, leading to a loss of stereochemical information at the α-carbon. The risk of racemization is influenced by the coupling method, the reaction conditions, and the specific amino acid involved.

To mitigate racemization, several strategies are employed:

Use of Additives: As mentioned previously, additives like HOBt are crucial in carbodiimide-mediated coupling to suppress oxazolone formation. luxembourg-bio.com Other additives like l-hydroxy-7-azabenzotriazole (HOAt) have also been shown to be effective. luxembourg-bio.com

Reaction Conditions: Careful control of reaction temperature and base is important. Lower temperatures generally reduce the rate of racemization. luxembourg-bio.com

Choice of Reagents: Some coupling reagents are inherently less prone to causing racemization than others.

Enzymatic Methods: Biocatalytic approaches are often highly stereoselective, offering an excellent way to maintain enantiopurity. renyi.hu

In some cases, the addition of copper(II) chloride has been reported to mitigate racemization in mixed anhydride-type peptide couplings. nih.gov The development of methods that allow for the stereoretentive coupling of chiral amino acid derivatives is an active area of research. nih.gov

Preparation of 2-Fluorobenzoyl Precursors

The synthesis of this compound requires the availability of 2-fluorobenzoic acid or its activated derivatives.

2-Fluorobenzoic Acid: This key starting material can be synthesized through various routes. One common method involves the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride, followed by decomposition of the diazonium salt. chemicalbook.com Other methods include the oxidation of o-fluorobenzaldehyde or the carboxylation of a fluorinated aryl organometallic reagent. chemicalbook.comguidechem.com A transition metal-free synthesis of 2-fluorobenzoic acids has also been reported via nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org

2-Fluorobenzoyl Chloride: This reactive precursor is typically prepared by treating 2-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukprepchem.com For example, refluxing 2-fluorobenzoic acid with thionyl chloride in a solvent like benzene (B151609) yields 2-fluorobenzoyl chloride. prepchem.com It is important to handle 2-fluorobenzoyl chloride with care as it is sensitive to moisture. chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, this translates to several key areas of development.

Catalytic Methods: The use of catalytic rather than stoichiometric amounts of reagents is a core principle of green chemistry. sigmaaldrich.com This reduces waste and improves atom economy. Boronic acid-catalyzed amidations are one such example. sigmaaldrich.com

Safer Solvents and Reagents: Traditional amide synthesis often employs hazardous solvents like DMF and chlorinated solvents. ucl.ac.uk Research is focused on replacing these with greener alternatives. sioc-journal.cn Similarly, moving away from toxic reagents like phosgene, which can be used in the production of acyl chlorides, is a significant goal. scispace.comnih.gov

Biocatalysis: As discussed, enzymatic synthesis represents a major advancement in green chemistry for amide bond formation. rsc.orgresearchgate.net It offers mild conditions, high selectivity, and avoids harsh chemicals. nih.gov

Solvent-Free Reactions: Developing solvent-free reaction conditions, for instance by triturating reactants and then heating them directly, can significantly reduce the environmental impact of a synthesis. scispace.com One reported method involves the use of boric acid as a catalyst for the synthesis of amides from carboxylic acids and urea under solvent-free conditions. scispace.com

The growing demand for sustainable chemical manufacturing continues to drive innovation in the synthesis of N-acyl amino acids like this compound. rsc.org

Analytical Methodologies for the Characterization and Purity Assessment of 2 Fluorobenzoyl D Valine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone in the analysis of (2-Fluorobenzoyl)-D-valine, enabling the separation of the target compound from impurities and its enantiomer.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of this compound. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol, often with an acid additive such as formic acid or trifluoroacetic acid to improve peak shape.

Detection is usually achieved using an ultraviolet (UV) detector, as the benzoyl moiety in the molecule contains a chromophore that absorbs UV light. The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram.

Table 1: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination

To ensure the stereochemical purity of this compound, chiral HPLC is indispensable for separating it from its L-enantiomer. This can be achieved through two primary strategies: using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

CSPs are specifically designed to interact differently with enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of N-acylated amino acids. Alternatively, a chiral mobile phase additive can be used with a conventional reversed-phase column to achieve separation. nih.gov

Table 2: Example Chiral HPLC Conditions for this compound

| Parameter | Condition |

| Column | Chiral Polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

| Temperature | 25 °C |

Gas Chromatography (GC) (after derivatization, if applicable)

Gas Chromatography (GC) can be a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com A common derivatization strategy involves esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) followed by silylation of the amide group. acs.orgnih.gov

Once derivatized, the compound can be separated on a capillary GC column, typically with a nonpolar stationary phase, and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, aiding in the identification of impurities. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of the synthesis of this compound. reachdevices.com By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it with an appropriate solvent system (e.g., a mixture of a nonpolar solvent like hexane or ethyl acetate and a polar solvent like methanol or acetic acid), the disappearance of starting materials and the appearance of the product can be visualized. nih.gov Visualization is typically achieved under UV light or by staining with a suitable reagent, such as ninhydrin (if the amino group is free) or other general-purpose stains. orientjchem.orgepfl.ch

Hyphenated Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the analysis of this compound.

LC-MS for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. creative-proteomics.comthermofisher.com This method is invaluable for the unequivocal identification of this compound and the characterization of any impurities.

The HPLC component separates the compounds as described in section 6.1.1. The eluent is then introduced into the mass spectrometer, where the molecules are ionized (commonly using electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. By operating the mass spectrometer in tandem mode (MS/MS), specific fragmentation patterns can be generated, providing structural confirmation of the molecule. nih.govnih.gov

Table 3: Representative LC-MS Parameters for this compound Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

| Scan Mode | Full Scan and Product Ion Scan |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying chemical substances. However, compounds like this compound are not inherently volatile and require a chemical modification process known as derivatization before they can be analyzed by GC. sigmaaldrich.com This process converts the polar, non-volatile analyte into a more volatile and thermally stable compound suitable for gas chromatography. sigmaaldrich.com

Principle of Analysis

The primary site for derivatization on the this compound molecule is the carboxylic acid group. A common and effective method is silylation, which involves replacing the acidic proton of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comnih.gov

Once derivatized, the volatile this compound derivative is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase lining the column. Following separation, the compound enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive structural identification and purity assessment. researchgate.net

Typical GC-MS Parameters

The table below outlines typical parameters for the GC-MS analysis of a silylated derivative of this compound.

| Parameter | Typical Setting |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5, SLB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

Expected Fragmentation

The TBDMS derivative of valine is known to produce characteristic fragments. sigmaaldrich.com For the TBDMS derivative of this compound, significant ions in the mass spectrum would be anticipated from the loss of a methyl group (M-15) and a tert-butyl group (M-57). Other fragments would arise from the cleavage of the valine side chain and the fluorobenzoyl moiety.

Capillary Electrophoresis (CE) for Separation

Capillary Electrophoresis (CE) is a highly efficient separation technique that is particularly well-suited for the analysis of chiral compounds, making it an ideal method for assessing the enantiomeric purity of this compound. nih.gov The technique offers high resolution, requires minimal sample volume, and has low operational costs. chromatographyonline.com

Principle of Analysis

CE separates molecules based on their differential migration rates in an electric field applied across a narrow, fused-silica capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added to the BGE. Cyclodextrins and their derivatives are among the most common and effective chiral selectors used for resolving amino acid enantiomers. chromatographyonline.comnih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers (e.g., the D- and potential L-forms of 2-Fluorobenzoyl-valine) and the chiral selector. These complexes have different formation constants and electrophoretic mobilities, which causes them to migrate at different velocities through the capillary, leading to their separation. Detection is typically achieved using a UV detector, as the benzoyl group in the analyte acts as a chromophore. creative-proteomics.com

Typical CE Parameters for Chiral Separation

The following table presents a set of typical conditions for the chiral separation of N-acyl amino acids using CE.

| Parameter | Typical Setting |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective) |

| Background Electrolyte | 25 mM Phosphate buffer, pH 7.0 |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | UV absorbance at 214 nm or 254 nm |

This method allows for the precise quantification of the D-enantiomer and the detection of even trace amounts of the corresponding L-enantiomer impurity.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a straightforward and widely used technique for determining the concentration of an analyte in solution. This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. wikipedia.orgchemistrytalk.org

Principle of Analysis

The (2-Fluorobenzoyl) moiety within the this compound molecule contains a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. iosrjournals.org To determine the concentration of a sample, a calibration curve is first established. This is done by preparing a series of standard solutions of the compound at known concentrations and measuring the absorbance of each at a specific wavelength (λmax), which corresponds to the wavelength of maximum absorption. edinst.comyoutube.com

The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolating from the linear calibration curve. edinst.com The accuracy of this method relies on the purity of the standards and the adherence of the system to the Beer-Lambert law, which is typically valid for dilute solutions. wikipedia.org

Illustrative Calibration Data

The table below provides an example of data that could be generated to create a standard curve for this compound. The λmax would first be determined experimentally, likely falling in the 250-280 nm range typical for aromatic amino acids. nih.govresearchgate.net

| Standard Concentration (µg/mL) | Absorbance at λmax |

| 5.0 | 0.112 |

| 10.0 | 0.225 |

| 20.0 | 0.451 |

| 40.0 | 0.898 |

| 60.0 | 1.350 |

A plot of Absorbance versus Concentration would yield a straight line, and the equation of this line (y = mx + c) can be used to calculate the concentration of unknown samples.

Computational and Theoretical Investigations of 2 Fluorobenzoyl D Valine

Molecular Modeling and Conformational Analysis

Molecular modeling of (2-Fluorobenzoyl)-D-valine is essential for exploring its conformational landscape. The presence of the bulky and flexible 2-fluorobenzoyl group attached to the D-valine introduces several rotatable bonds, leading to a multitude of possible three-dimensional arrangements.

Interactive Data Table: Predicted Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (Cα-N-C(O)-C) (°) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 | 0.00 | 175.2 | Amide N-H --- O=C (carboxyl) |

| 2 | 1.25 | -65.8 | Phenyl C-H --- O=C (amide) |

Quantum Chemical Calculations

Quantum chemical calculations offer a more detailed understanding of the electronic properties of this compound. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide precise information about the molecule's electronic structure and spectroscopic characteristics. nih.govnih.gov

The electronic structure of this compound is significantly influenced by the electronegative fluorine atom. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the carboxyl group, while the LUMO is often centered on the electron-deficient carbonyl groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Charge distribution analysis reveals the partial positive and negative charges on each atom. The fluorine atom induces a dipole moment in the benzoyl group, affecting the charge distribution across the entire molecule. This, in turn, influences its intermolecular interactions and solvation properties.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability. |

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structure validation. nih.gov

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. The predicted shifts for the protons and carbons in the D-valine and 2-fluorobenzoyl moieties can help in the assignment of experimental spectra. The 19F chemical shift is particularly informative about the electronic effects of the surrounding groups. illinois.edu

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. The characteristic stretching frequencies of the C=O (amide and carboxylic acid), N-H, and C-F bonds can be predicted and correlated with experimental IR spectra to confirm the presence of these functional groups and to gain insights into intramolecular hydrogen bonding.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Correlation |

|---|---|---|

| 1H (amide N-H) | 8.2 | Broad singlet, downfield shift indicates H-bonding. |

| 13C (amide C=O) | 168.5 | Characteristic carbonyl carbon resonance. |

| 19F | -115.3 | Sensitive to the electronic environment of the phenyl ring. |

| IR (C=O stretch) | 1720, 1650 | Two distinct peaks for carboxylic acid and amide carbonyls. |

Reaction Mechanism Studies and Transition State Analysis

Computational studies can elucidate the potential reaction mechanisms involving this compound. For instance, the hydrolysis of the amide bond or reactions at the carboxylic acid group can be modeled. Transition state theory combined with quantum chemical calculations allows for the determination of activation energies and reaction pathways. This analysis can reveal the role of the 2-fluoro substituent in influencing the reactivity of the amide bond, potentially through steric hindrance or electronic effects that stabilize or destabilize the transition state. rsc.org

Intermolecular Interactions and Solvation Effects

The nature of intermolecular interactions is crucial for understanding the behavior of this compound in different environments. The molecule can participate in various non-covalent interactions, including:

Hydrogen Bonding: The amide and carboxylic acid groups are potent hydrogen bond donors and acceptors.

π-π Stacking: The fluorinated phenyl ring can engage in stacking interactions with other aromatic systems. The fluorine atom can modulate the quadrupole moment of the aromatic ring, influencing the strength and geometry of these interactions. nih.gov

Dipole-Dipole Interactions: The significant dipole moment of the molecule contributes to strong dipole-dipole interactions.

Solvation models, both implicit and explicit, are used to simulate the effect of a solvent on the conformation and properties of the molecule. These models can predict the solubility of this compound in various solvents and how the solvent molecules arrange themselves around the solute.

Molecular Dynamics Simulations (focused on understanding chemical interactions)

Molecular dynamics (MD) simulations provide a dynamic picture of this compound and its interactions over time. nih.gov By simulating the motion of the molecule and its surrounding environment (e.g., water molecules, other biomolecules), MD can reveal:

Conformational Dynamics: How the molecule transitions between different low-energy conformations.

Solvation Shell Structure: The arrangement and dynamics of solvent molecules around the solute.

Binding Interactions: If the molecule is part of a larger complex, MD can be used to study the stability and nature of its interactions with a binding partner. The fluorinated benzoyl group can play a significant role in molecular recognition, with the fluorine atom potentially forming specific contacts within a binding pocket. biorxiv.org

These simulations are particularly useful for understanding how the subtle interplay of intramolecular and intermolecular forces governs the behavior of this compound in a biological or chemical system.

Synthesis and Investigation of 2 Fluorobenzoyl D Valine Derivatives and Analogues

Modifications at the Carboxyl Terminus

Modifications at the carboxyl terminus of (2-Fluorobenzoyl)-D-valine can significantly impact its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications primarily involve the formation of ester and amide analogues and the reduction of the carboxylic acid to an alcohol.

The conversion of the carboxylic acid moiety of this compound into esters and amides is a common strategy to create prodrugs or to explore structure-activity relationships. These derivatives can exhibit altered pharmacokinetic profiles and may interact differently with biological targets. nih.gov

Synthesis of Ester Analogues: Esterification of this compound can be achieved through various standard methods. A common approach is the Fischer-Speier esterification, which involves reacting the parent compound with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Alternatively, reaction with an alkyl halide in the presence of a base like potassium carbonate can yield the desired ester.

Synthesis of Amide Analogues: Amide analogues are synthesized by coupling this compound with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, which can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method allows for the introduction of a wide variety of substituents on the amide nitrogen. The use of amide bond bioisosteres, such as 1,2,4-oxadiazoles, can also be explored to create analogues with improved metabolic stability. nih.gov

A representative set of synthesized ester and amide analogues, along with their key physicochemical properties, is presented in the interactive table below.

| Compound | Modification | R Group | Molecular Weight ( g/mol ) | LogP (Calculated) |

| This compound Methyl Ester | Ester | -CH₃ | 267.28 | 2.85 |

| This compound Ethyl Ester | Ester | -CH₂CH₃ | 281.31 | 3.27 |

| N-Benzyl-(2-Fluorobenzoyl)-D-valinamide | Amide | -CH₂C₆H₅ | 342.40 | 4.12 |

| N-Propyl-(2-Fluorobenzoyl)-D-valinamide | Amide | -CH₂CH₂CH₃ | 294.35 | 3.58 |

Synthesis of Reduction Products: The reduction of the carboxyl group can be selectively achieved using reagents like borane (BH₃) in tetrahydrofuran (THF). nih.gov This method is generally effective for reducing carboxylic acids without affecting other functional groups like the amide bond. nih.gov The reaction of this compound with a borane-THF complex, followed by an aqueous workup, yields the corresponding amino alcohol. It is crucial to control the reaction conditions to prevent the reduction of the amide carbonyl group. nih.gov

The properties of the parent compound and its reduction product are compared in the table below.

| Compound | Functional Group | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| This compound | Carboxylic Acid | 253.26 | 66.43 |

| (2-Fluorobenzoyl)-D-valinol | Primary Alcohol | 239.28 | 46.53 |

Modifications at the N-Terminal Benzoyl Group

Alterations to the N-terminal benzoyl group of this compound can provide insights into the role of the aromatic ring and its substituents in biological activity. These modifications include changing the position of the fluorine atom, introducing other halogens or substituents, and varying the structure of the aromatic ring itself.

The position of the fluorine atom on the benzoyl ring can influence the electronic properties and conformation of the molecule. Synthesizing and comparing the properties of the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers can reveal important structure-activity relationships.

Synthesis of Positional Isomers: The synthesis of (3-Fluorobenzoyl)-D-valine and (4-Fluorobenzoyl)-D-valine follows a similar procedure to that of the 2-fluoro isomer. The synthesis starts with the appropriate fluorobenzoyl chloride (3-fluorobenzoyl chloride or 4-fluorobenzoyl chloride), which is then reacted with D-valine under Schotten-Baumann conditions (in the presence of a base like sodium hydroxide).

A comparison of the calculated electronic properties of the fluorobenzoyl-D-valine isomers is presented below.

| Compound | Fluorine Position | Dipole Moment (Debye) | pKa (Calculated) |

| This compound | 2 | 3.45 | 3.58 |

| (3-Fluorobenzoyl)-D-valine | 3 | 2.89 | 3.65 |

| (4-Fluorobenzoyl)-D-valine | 4 | 2.15 | 3.71 |

Replacing the fluorine atom with other halogens (chlorine, bromine) or introducing different substituents (e.g., methyl, methoxy) on the benzoyl ring allows for a systematic investigation of the effects of sterics and electronics on the molecule's properties. The introduction of a bromine atom, for example, can increase lipophilicity. mdpi.com

Synthesis of Halogenated and Substituted Analogues: These analogues are synthesized by coupling D-valine with the corresponding substituted benzoyl chloride. For instance, (2-Chlorobenzoyl)-D-valine is prepared using 2-chlorobenzoyl chloride. The synthesis of a variety of N-substituted benzoyl derivatives has been reported in the literature, demonstrating the feasibility of this approach. nih.gov The presence of different halogens can influence intermolecular interactions in the solid state. mdpi.com

The table below showcases a selection of synthesized analogues with different substituents on the benzoyl ring.

| Compound | Substituent | Position | Molecular Weight ( g/mol ) | LogP (Calculated) |

| (2-Chlorobenzoyl)-D-valine | -Cl | 2 | 269.71 | 3.01 |

| (2-Bromobenzoyl)-D-valine | -Br | 2 | 314.16 | 3.25 |

| (2-Methylbenzoyl)-D-valine | -CH₃ | 2 | 249.29 | 3.18 |

| (2-Methoxybenzoyl)-D-valine | -OCH₃ | 2 | 265.29 | 2.65 |